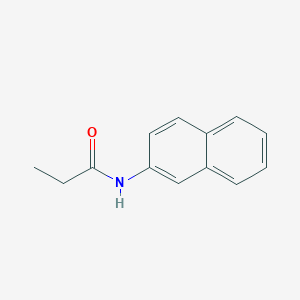![molecular formula C21H14ClN3O3S B5126252 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5126252.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BAY 11-7082 and has been found to have anti-inflammatory and anti-cancer properties. In
Mechanism of Action
BAY 11-7082 inhibits the activation of the NF-κB pathway by blocking the degradation of the inhibitor of kappa B (IκB) protein. This results in the retention of NF-κB in the cytoplasm and prevents its translocation to the nucleus, where it activates the transcription of pro-inflammatory cytokines and other genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
BAY 11-7082 has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, in a dose-dependent manner. It also inhibits the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, and induces the expression of pro-apoptotic proteins, such as Bax and Bak.
Advantages and Limitations for Lab Experiments
One of the major advantages of BAY 11-7082 is its potent anti-inflammatory and anti-cancer properties. It has been found to be effective in reducing inflammation and inhibiting the growth and proliferation of cancer cells in vitro and in vivo. However, one of the limitations is its potential cytotoxicity, which may limit its use in certain experimental conditions.
Future Directions
There are several future directions for the research on BAY 11-7082. One area of research is the development of novel derivatives of BAY 11-7082 with improved potency and selectivity for specific targets. Another area of research is the investigation of the potential applications of BAY 11-7082 in other diseases, such as autoimmune disorders and neurological disorders. Additionally, the mechanisms of action of BAY 11-7082 need to be further elucidated to fully understand its potential applications in scientific research.
Synthesis Methods
The synthesis method of BAY 11-7082 involves the reaction of 2-chloro-5-nitrobenzoic acid with 3-(1,3-benzothiazol-2-yl)-2-methylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a solvent such as dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain pure BAY 11-7082.
Scientific Research Applications
BAY 11-7082 has been extensively studied for its potential applications in scientific research. One of the major areas of research is its anti-inflammatory properties. BAY 11-7082 has been found to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway, which is a major regulator of inflammation. This inhibition results in the reduced production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Another area of research is the anti-cancer properties of BAY 11-7082. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis, inhibiting cell cycle progression, and suppressing the expression of anti-apoptotic proteins.
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O3S/c1-12-14(21-24-18-6-2-3-8-19(18)29-21)5-4-7-17(12)23-20(26)15-11-13(25(27)28)9-10-16(15)22/h2-11H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSVOIPHFFBICV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


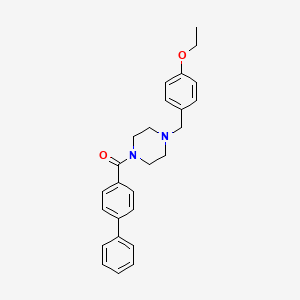
![2-phenoxy-3-{5-[(2S)-tetrahydro-2-furanyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5126200.png)
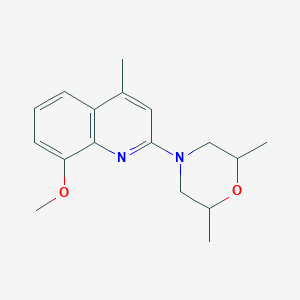
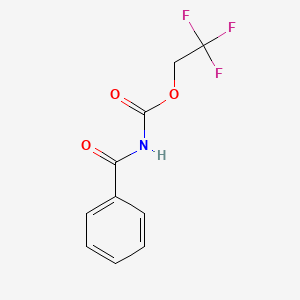
![2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5126228.png)
![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-(3-chlorophenoxy)propanamide](/img/structure/B5126239.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5126254.png)
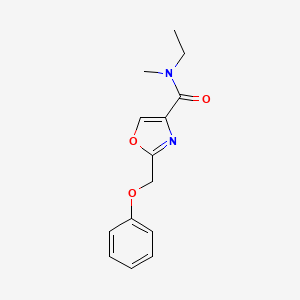
![2-{[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}-N-ethylhydrazinecarbothioamide](/img/structure/B5126268.png)
![N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea](/img/structure/B5126269.png)
![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B5126270.png)
![4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one](/img/structure/B5126278.png)
